molecular formula C21H27ClO3 B195047 Chlormadinone CAS No. 1961-77-9

Chlormadinone

Numéro de catalogue B195047
Numéro CAS: 1961-77-9
Poids moléculaire: 362.9 g/mol
Clé InChI: VUHJZBBCZGVNDZ-TTYLFXKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chlormadinone is a progestin that was never marketed . An acylated derivative, chlormadinone acetate, is used clinically as a pharmaceutical drug . It was patented in 1958 and approved for medical use in 1963 . It is indicated in combination with an estrogen for oral combined hormonal contraceptive therapy .


Synthesis Analysis

Chlormadinone Acetate is a derivative of natural progesterone . It shows high affinity and activity at the progesterone receptor .


Molecular Structure Analysis

The molecular formula of Chlormadinone is C21H27ClO3 . Its average mass is 362.890 Da and its monoisotopic mass is 362.164886 Da .


Chemical Reactions Analysis

Chlormadinone is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation . Reduction occurs at the C3 ketone with preservation of the δ4(5) double bond, hydroxylation is at the C2α, C3α, C3β, and C15β positions, and conjugation includes glucuronidation and sulfation .

Applications De Recherche Scientifique

Summary of the Application

Chlormadinone Acetate (CMA) is a derivative of progesterone with reliable contraceptive and non-contraceptive benefits. A study was conducted to enhance the oral bioavailability of CMA through a Self-Microemulsifying Drug Delivery System (SMEDDS) for a potential dose reduction .

Methods of Application

A CMA-based SMEDDS was developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and 12% Transcutol P combined with 16% PEG400 as a cosurfactant. This resulted in spherical droplets with a z-average particle size of 38.92 nm and an average zeta potential of -3.18 mv .

Results or Outcomes

The in vitro release rate of CMA from CMA-SMEDDS in different media was significantly faster than that from Belara® in the first 15 min. A pharmacokinetic study in rats showed that the Cmax and AUC of CMA-SMEDDS were significantly higher than those of Belara®, with a 1.98-fold increase in oral bioavailability .

2. Odontogenic Differentiation

Summary of the Application

A study was conducted to investigate the effects of CMA on odontogenic differentiation and mineralization of human dental pulp cells (hDPCs) and related signaling pathways .

Methods of Application

Cell viability was determined by the water-soluble tetrazolium (WST)-1 assay. Odontogenic differentiation of hDPCs was evaluated by real-time polymerase chain reaction using odontogenic marker genes, such as alkaline phosphatase (ALP), osteocalcin (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1) .

Results or Outcomes

CMA-treated hDPCs showed increased ALP activity and formation of mineralized nodules, compared with control-treated cells. In addition, CMA stimulation resulted in phosphorylation of ERK and resulted in inhibition of downstream molecules by the ERK inhibitor U0126 .

3. Treatment of Acne and Dysmenorrhea

Summary of the Application

Chlormadinone Acetate (CMA) is used in combined oral contraceptives and has been studied for its effectiveness in the treatment of acne and dysmenorrhea .

Methods of Application

A randomized trial was conducted comparing combined oral contraceptives containing CMA versus drospirenone for the treatment of acne and dysmenorrhea .

Results or Outcomes

4. Anti-androgenic Effects

Summary of the Application

CMA is a 17-acetoxy progesterone derivative with strong progestogenic and anti-androgenic effects . It is widely used for menopausal hormone replacement and female contraception .

Methods of Application

CMA is administered orally as a contraceptive tablet under the brand name Belara® .

Results or Outcomes

Its additional beneficial effects in the treatment of gynecological disorders and androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer have been extensively confirmed .

5. Extended Oral Contraceptive Cycles

Summary of the Application

Chlormadinone Acetate (CMA) is used in extended cycles with the combined oral contraceptive Ethinylestradiol .

Methods of Application

Results or Outcomes

6. Treatment of Androgen-Dependent Diseases

Summary of the Application

CMA has additional beneficial effects in the treatment of androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer .

Methods of Application

CMA is administered orally as a contraceptive tablet under the brand name Belara® .

Results or Outcomes

Its additional beneficial effects in the treatment of gynecological disorders and androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer have been extensively confirmed .

Safety And Hazards

Chlormadinone may damage fertility or the unborn child . It is used as a therapeutic agent for prostatic hyperplasia and prostate cancer, with adverse reactions such as impotence and gynecomastia . The European Medicines Agency (EMA) has recommended new measures to minimize the risk of meningioma with medicines containing Chlormadinone .

Orientations Futures

A study was conducted to evaluate the effect of low-dose Chlormadinone in patients with low-risk prostate cancer . The study showed promising results, suggesting that Chlormadinone could potentially be useful in enhancing oral bioavailability and reducing the clinical dose of Chlormadinone .

Propriétés

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHJZBBCZGVNDZ-TTYLFXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022796
Record name Chlormadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlormadinone

CAS RN

1961-77-9
Record name Chlormadinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlormadinone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormadinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13528
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlormadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormadinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMADINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlormadinone
Reactant of Route 2
Reactant of Route 2
Chlormadinone
Reactant of Route 3
Reactant of Route 3
Chlormadinone
Reactant of Route 4
Reactant of Route 4
Chlormadinone
Reactant of Route 5
Chlormadinone
Reactant of Route 6
Chlormadinone

Citations

For This Compound
8,850
Citations
R Druckmann - contraception, 2009 - Elsevier
Chlormadinone acetate (CMA) is a derivative of progesterone (17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione), first synthesized in 1961 and is used as an orally effective …
Number of citations: 57 www.sciencedirect.com
P Bouchard - The European Journal of Contraception & …, 2005 - Taylor & Francis
Chlormadinone acetate (CMA) is a derivative of naturally secreted progesterone that shows high affinity and activity at the progesterone receptor. It has an anti-estrogenic effect and, in …
Number of citations: 38 www.tandfonline.com
A Menshawy, A Ismail, M Abdel-Maboud… - Journal of Gynecology …, 2019 - Elsevier
… Chlormadinone acetate (CMA) is a steroidal progestin with additional anti-androgen and anti-gonadotropic properties [8]. Additionally, it is known as a 17-acetoxyprogesterone …
Number of citations: 15 www.sciencedirect.com
S Caruso, S Rugolo, C Agnello… - The journal of sexual …, 2009 - academic.oup.com
… To prespectively determine the changes of the sexual behaviour of hyperandrogenic women using an oral contraceptive containing 30 µg ethinylestradiol and 2 mg chlormadinone …
Number of citations: 62 academic.oup.com
J Schneider, C Kneip, U Jahnel - Pharmacology, 2009 - karger.com
Aim/Methods: In vitro binding tests to human receptors and in vivo functional activities in animals were used to compare the effects of the progestin chlormadinone acetate (CMA) and its …
Number of citations: 20 karger.com
WP Collins, EN Koullapis… - European Journal of …, 1971 - academic.oup.com
… daily ad¬ ministered chlormadinone acetate on the metabolism … was markedly suppressed by chlormadinone acetate. In the … to which the LH peak was suppressed by chlormadinone …
Number of citations: 17 academic.oup.com
JC Huber, MLS Heskamp, GAK Schramm - Clinical drug investigation, 2008 - Springer
Background and objective: Many women of reproductive age experience depressive mood symptoms such as sudden mood swings, irritability, nervousness, excitability and anxiety. …
Number of citations: 66 link.springer.com
L Poller - British medical journal, 1970 - ncbi.nlm.nih.gov
304 31 January 1970 Correspondence MDICcALJOURNAL acetate appears to be the only available oral contraceptive which does not produce rises in blood clotting factors and …
Number of citations: 19 www.ncbi.nlm.nih.gov
PF Siegenthaler, P Bain, F Riva, K Fent - Aquatic Toxicology, 2017 - Elsevier
Synthetic progestins act as endocrine disrupters in fish but their risk to the environment is not sufficiently known. Here, we focused on an unexplored antiandrogenic progestin, …
Number of citations: 52 www.sciencedirect.com
K Ito, Y Fukabori, Y Shibata, K Suzuki… - European journal of …, 2000 - academic.oup.com
Objective It has been known for many years that human benign prostatic hyperplasia (BPH) is composed predominantly of hyperplastic stromal cells rather than epithelial cells. In the …
Number of citations: 21 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.